4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde
Overview
Description
4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H9N3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde typically involves the reaction of 2,6-dimethylpyrimidine with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorus oxychloride, which facilitates the formation of the aldehyde group at the 5-position of the pyrimidine ring .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Amino-2,6-dimethylpyrimidine-5-carboxylic acid.
Reduction: 4-Amino-2,6-dimethylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde is not well-defined due to its primary use as an intermediate in synthesis. its derivatives may exert effects through various molecular targets and pathways, depending on their specific structures and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the aldehyde group at the 5-position.
4-Amino-5-chloro-2,6-dimethylpyrimidine: Contains a chlorine atom at the 5-position instead of an aldehyde group.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains chlorine atoms at the 4 and 6 positions.
Uniqueness
4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde is unique due to the presence of both an amino group at the 4-position and an aldehyde group at the 5-position. This combination of functional groups allows for diverse chemical reactivity and the potential for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
4-amino-2,6-dimethylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-6(3-11)7(8)10-5(2)9-4/h3H,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWXAMOERPXSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634345 | |
Record name | 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76574-47-5 | |
Record name | 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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